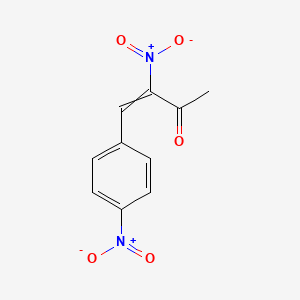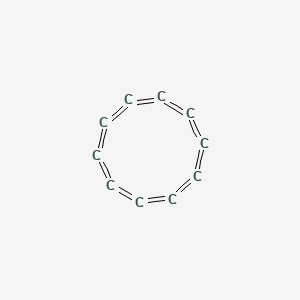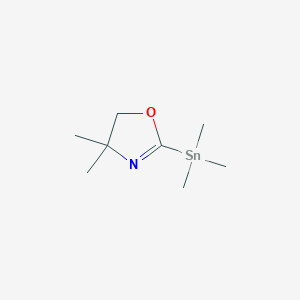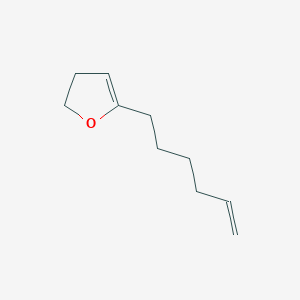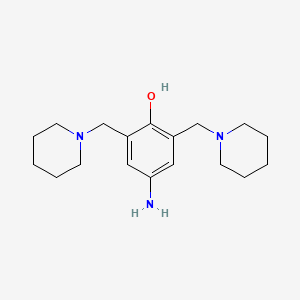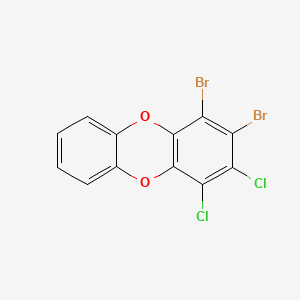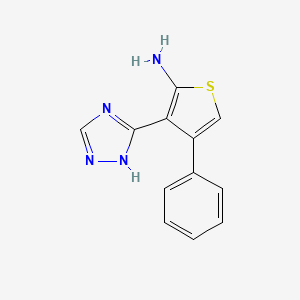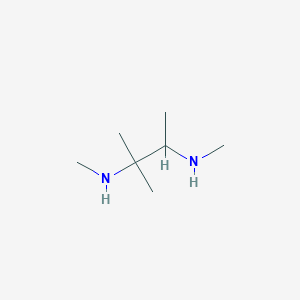
N~2~,N~3~,2-Trimethylbutane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~,2-Trimethylbutane-2,3-diamine may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The separation and purification of the compound are crucial steps to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield different amine oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N~2~,N~3~,2-Trimethylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to form complexes makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which N2,N~3~,2-Trimethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with transition metals, which can then interact with biological molecules to modulate their activity. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
2,3-Butanediamine: An organic compound with the formula CH3CH(NH~2~)CH(NH~2~)CH~3~.
Uniqueness
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is unique due to its specific molecular structure, which allows it to form stable complexes with transition metals. This property makes it particularly valuable in coordination chemistry and various industrial applications.
Propriétés
Numéro CAS |
113203-97-7 |
|---|---|
Formule moléculaire |
C7H18N2 |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
2-N,3-N,2-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(8-4)7(2,3)9-5/h6,8-9H,1-5H3 |
Clé InChI |
AAYQLESQZODDLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


